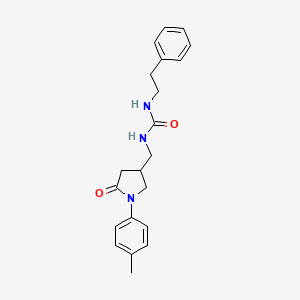

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-16-7-9-19(10-8-16)24-15-18(13-20(24)25)14-23-21(26)22-12-11-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDMZCIKTMDMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

The 4-fluorophenyl substituent increases electronegativity, which may enhance binding affinity to targets requiring polar interactions (e.g., kinases).

Impact of Hydrophobic Tail :

- The phenethyl group in the target compound offers a balance between hydrophobicity and flexibility, whereas the phenylbutan-2-yl chain in extends the hydrophobic domain, possibly improving membrane permeability but increasing metabolic instability.

Pharmacological Hypotheses

While direct biological data for the target compound are absent, inferences can be drawn from analogs:

- The p-tolyl group likely contributes to π-π stacking interactions in enzyme active sites.

- Urea derivatives with trifluoromethyl groups are often associated with prolonged half-lives due to resistance to oxidative metabolism.

- Compounds like , with extended alkyl chains, may exhibit improved tissue distribution but higher toxicity risks.

Biological Activity

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound classified as a urea derivative. Its unique structure, which includes a pyrrolidinone ring and various aromatic groups, suggests potential biological activities that may be beneficial in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 337.4 g/mol. The presence of the p-tolyl group and the pyrrolidine ring enhances its interaction with biological targets, potentially leading to various therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.4 g/mol |

| Chemical Class | Urea derivative |

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It may bind to receptors that mediate cellular responses relevant to therapeutic outcomes.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

A study evaluating the anticancer activity of several derivatives found that compounds similar to this compound showed structure-dependent efficacy in reducing cell viability:

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 1 | A549 | 66% |

| 2 | HSAEC1-KT | 70% |

These results suggest that modifications in the chemical structure significantly affect the anticancer potency while maintaining lower toxicity towards non-cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against multidrug-resistant pathogens. Preliminary studies indicate effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Properties : In a comparative study involving several pyrrolidine derivatives, it was found that those with free amino groups exhibited superior anticancer activity while minimizing cytotoxicity to non-cancerous cells. This highlights the importance of structural features in designing effective therapeutic agents.

- Antimicrobial Efficacy Assessment : Another research effort evaluated the antimicrobial properties against resistant strains, confirming that compounds with similar structural motifs demonstrated significant activity against clinically relevant pathogens.

Q & A

Q. What are the recommended synthetic routes for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Steps :

- Pyrrolidinone Core Synthesis : Start with a substituted pyrrolidinone precursor (e.g., 5-oxo-1-(p-tolyl)pyrrolidin-3-yl derivatives) . Use anhydrous methanol as a solvent and triflic acid (HNTf₂) as a catalyst to promote cyclization and stabilize intermediates .

- Urea Linkage Formation : React the pyrrolidinone intermediate with phenethyl isocyanate under inert conditions. Monitor reaction progress via TLC (Rf values: 0.43–0.48 for isomers) .

- Optimization :

- Temperature : Maintain 25–30°C to avoid side reactions (e.g., over-alkylation).

- Purification : Use flash chromatography (eluent: cyclohexane/ethyl acetate gradients) to separate isomers, achieving >98% purity .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?

Methodological Answer:

- 1H NMR :

- Pyrrolidinone protons : Look for signals at δ 2.8–3.2 ppm (C3-CH₂) and δ 7.1–7.3 ppm (p-tolyl aromatic protons) .

- Urea NH : Broad singlet at δ 5.5–6.0 ppm (exchangeable proton).

- IR : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹ (pyrrolidinone and urea) .

- HRMS : Exact mass calculation for C₂₂H₂₅N₃O₂ ([M+H]⁺: 364.2021) to confirm molecular integrity .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

Methodological Answer:

- Design of Experiments (DoE) :

- Factors : Vary catalyst loading, solvent polarity, and temperature.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., HNTf₂ at 2 mol% maximizes yield without side products) .

- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict transition states and select viable pathways before lab work .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., catalytic C–H activation)?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Simulate the compound’s interaction with transition-metal catalysts (e.g., Pd or Ru) to predict regioselectivity in C–H functionalization .

- Key Outputs : Activation energies (<20 kcal/mol favor feasibility) and charge distribution maps (identify electron-deficient sites) .

- Case Study : Modeling revealed that the p-tolyl group directs ortho-functionalization, enabling selective derivatization .

Q. How do structural modifications (e.g., replacing phenethyl with heteroaryl groups) affect bioactivity?

Methodological Answer:

- SAR Studies :

Q. How to resolve contradictions in reported isomer ratios during synthesis?

Methodological Answer:

- Root Cause Analysis :

- Kinetic vs. Thermodynamic Control : Higher temps (>40°C) favor thermodynamically stable trans-isomers, while lower temps favor kinetic cis-products .

- Catalyst Impact : Protic acids (e.g., HNTf₂) stabilize cis-isomers via hydrogen bonding, altering equilibrium .

- Mitigation : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and assign configurations via NOESY .

Q. What protocols ensure safe handling of hygroscopic intermediates during scale-up?

Methodological Answer:

- Moisture Sensitivity : The pyrrolidinone intermediate absorbs water, leading to decomposition.

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.